N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
CAS No.: 868974-43-0
Cat. No.: VC5588121
Molecular Formula: C12H18N4O3S2
Molecular Weight: 330.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868974-43-0 |
|---|---|
| Molecular Formula | C12H18N4O3S2 |
| Molecular Weight | 330.42 |
| IUPAC Name | N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C12H18N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h8H,2-7H2,1H3,(H,13,18)(H,14,15,17) |
| Standard InChI Key | FSIRJEDWYKBJIZ-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is defined by three key components:
-
A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
-
A sulfanyl (-S-) bridge connecting the thiadiazole ring to a carbamoylmethyl group.
-
An oxolan-2-ylmethyl substituent, which introduces a tetrahydrofuran-derived moiety into the carbamoyl group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 868974-43-0 |
| Molecular Formula | C₁₂H₁₈N₄O₃S₂ |
| Molecular Weight | 330.42 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| logP (Partition Coefficient) | Estimated 1.2–1.8 (calculated) |
The compound’s moderate lipophilicity (logP ~1.5) suggests balanced solubility in both aqueous and lipid environments, a critical factor for bioavailability. The oxolan group enhances conformational flexibility, potentially improving binding interactions with biological targets.
Synthesis and Optimization Strategies
Synthesis of this compound involves multi-step reactions optimized for yield and purity. Key stages include:
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, hydrazine-carbothioamide derivatives may react with carboxylic acids to form the thiadiazole backbone.
Functionalization with Sulfanyl and Oxolan Groups
The sulfanyl bridge is introduced through nucleophilic substitution or thiol-ene chemistry. The oxolan-2-ylmethyl carbamoyl group is appended using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in solvents like acetonitrile or dimethylformamide (DMF).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | H₂SO₄, 80°C, 4 hours | 65–70 |
| Sulfanyl incorporation | Thioglycolic acid, K₂CO₃, RT, 12 hours | 50–55 |
| Carbamoylation | EDC, oxolan-2-ylmethylamine, DMF, 0°C | 40–45 |
Reaction temperatures and pH are tightly controlled to prevent side reactions, such as overoxidation of the sulfanyl group or hydrolysis of the oxolan ring.
Chemical Reactivity and Functional Transformations
The compound exhibits reactivity at multiple sites:
-
Thiadiazole Ring: Susceptible to electrophilic substitution at the nitrogen-rich positions, enabling further derivatization.
-
Sulfanyl Bridge: Oxidizable to sulfoxides or sulfones under controlled conditions (e.g., H₂O₂, 0–5°C).
-
Oxolan Group: The tetrahydrofuran ring can undergo ring-opening reactions under strong acidic or basic conditions, offering pathways to generate prodrugs or metabolites.
Comparative Analysis with Related Thiadiazole Derivatives
Table 3: Structural and Functional Comparisons
The target compound’s oxolan group distinguishes it from derivatives with sulfamoyl or sulfonyl groups, which often exhibit stronger antibacterial or anti-inflammatory effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume